molecular formula C7H7N3S B2531257 6-Methylthiazolo[4,5-b]pyridin-2-amine CAS No. 1378818-99-5

6-Methylthiazolo[4,5-b]pyridin-2-amine

Cat. No. B2531257
CAS RN: 1378818-99-5
M. Wt: 165.21
InChI Key: PMWIHRAKOYXNGW-UHFFFAOYSA-N
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Description

Synthesis Analysis

Several papers discuss the synthesis of compounds closely related to 6-Methylthiazolo[4,5-b]pyridin-2-amine. For instance, the synthesis of 1,2,4-triazolo[1,5-a]pyridines is achieved through phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation, which is a metal-free oxidative N-N bond formation process . Another paper describes the synthesis of 5-amino-1-aryl-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid amide derivatives through a parallel iterative solution-phase synthesis, starting from 2,6-bis-aminopyridine-4-carboxylic acid methyl ester . Additionally, the synthesis of 6,7-dihydro-4H-isothiazolo[4,5-b]pyridin-5-ones is reported using a three-component condensation method involving 4-aminoisothiazole hydrochlorides, Meldrum’s acid, and aromatic aldehydes .

Molecular Structure Analysis

The molecular and crystal structure of related compounds provides insight into the conformation and arrangement of these molecules. For example, the crystal structure of a triazolo-triazine derivative is described, highlighting the flattened boat conformation of the triazine ring and the arrangement of molecules in chains within the crystal lattice . This information is crucial for understanding the molecular interactions and stability of such compounds.

Chemical Reactions Analysis

The reactivity of related heterocyclic compounds is explored in several studies. The reaction of 5-Methyl-3H-oxazolo[4,5-b]pyridine-2-thione with amines to form corresponding thioureas is one such example . Another study investigates the reaction of 3H-oxazolo[4,5-b]pyridine-2-thione with amines, leading to the formation of N-(3-hydroxy-2-pyridyl)thioureas or 2-aminooxazolo[4,5-b]pyridines depending on the type of amine used .

Physical and Chemical Properties Analysis

The physical and chemical properties of these heterocyclic compounds are influenced by their molecular structure. For instance, the presence of substituents such as methyl groups can affect the molecule's lipophilicity, which is important for its biological activity and pharmacokinetic properties. The conformational analysis of a non-amidine factor Xa inhibitor incorporating a tetrahydrothiazolo[5,4-c]pyridine moiety reveals the importance of intramolecular interactions for the molecule's stability and affinity to biological targets .

Scientific Research Applications

Analytical Techniques for Heterocyclic Aromatic Amines

Teunissen et al. (2010) review the analytical methods for 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and its metabolites in biological matrices, foods, and beverages. They emphasize liquid chromatography coupled with mass spectrometry for its sensitivity and selectivity in analyzing these compounds (Teunissen et al., 2010).

Role of HAAs in Breast Cancer Research

Snyderwine (1994) discusses the role of food-derived HAAs, including PhIP, in breast cancer, underscoring the importance of dietary factors and the carcinogenic potential of these compounds in mammalian models (Snyderwine, 1994).

Formation and Fate of PhIP

Zamora and Hidalgo (2015) review the formation of PhIP in food processing, highlighting the contribution of both lipid oxidation and the Maillard reaction to the production and elimination of this HAA. They suggest that understanding the role of carbohydrates and lipids can lead to better control of PhIP levels in foods (Zamora & Hidalgo, 2015).

Heterocyclic N-Oxide Molecules in Drug Applications

Li et al. (2019) discuss the importance of heterocyclic N-oxide molecules, including pyridine derivatives, in organic synthesis, catalysis, and drug applications. They highlight the versatility of these compounds in forming metal complexes and their potential in medicinal chemistry (Li et al., 2019).

Food Safety and HAAs

Chen et al. (2020) provide a comprehensive review on the formation, analysis, and mitigation of HAAs in food processing, emphasizing the significance of these compounds in food safety and their potential health risks. They also discuss the metabolic pathways of HAAs in humans and their implications for cancer risk (Chen et al., 2020).

Future Directions

The future directions for “6-Methylthiazolo[4,5-b]pyridin-2-amine” and similar compounds could involve further exploration of their potential applications in medicinal chemistry research .

properties

IUPAC Name

6-methyl-[1,3]thiazolo[4,5-b]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3S/c1-4-2-5-6(9-3-4)10-7(8)11-5/h2-3H,1H3,(H2,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMWIHRAKOYXNGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=C1)N=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methylthiazolo[4,5-b]pyridin-2-amine

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